2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H11N3O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,6-dimethylpyrimidine-4-carboxylic acid in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 2-Cyclopropylamino-4-methylpyrimidine-6-carboxylic acid
Comparison: Compared to its analogs, 2-Cyclopropylamino-6-methyl-pyrimidine-4-carboxylic acid exhibits unique properties such as higher stability and specific binding affinity to certain enzymes. These characteristics make it particularly valuable in pharmaceutical research and development .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(cyclopropylamino)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-5-4-7(8(13)14)12-9(10-5)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
CJWGILCIKPXXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CC2)C(=O)O |
Origin of Product |
United States |
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